(S)-1-Phenyl-2-propen-1-ol
Overview
Description
(S)-1-Phenyl-2-propen-1-ol, also known as (S)-α-methylbenzyl alcohol, is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Phenyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of cinnamaldehyde using chiral catalysts. For example, the reduction can be carried out using a chiral oxazaborolidine catalyst in the presence of borane as a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired (S)-enantiomer with high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high selectivity and efficiency. Enzymatic reduction of cinnamaldehyde using alcohol dehydrogenases or reductases can be employed to produce the (S)-enantiomer. This method is advantageous due to its environmentally friendly nature and the ability to operate under mild conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Phenyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (S)-1-Phenyl-2-propen-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: It can be reduced to (S)-1-Phenyl-2-propanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (S)-1-Phenyl-2-propenyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild temperatures.
Reduction: NaBH4, LiAlH4, room temperature or slightly elevated temperatures.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed
Oxidation: (S)-1-Phenyl-2-propen-1-one.
Reduction: (S)-1-Phenyl-2-propanol.
Substitution: (S)-1-Phenyl-2-propenyl chloride.
Scientific Research Applications
(S)-1-Phenyl-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Phenyl-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
(S)-1-Phenyl-2-propen-1-ol can be compared with other similar compounds, such as:
®-1-Phenyl-2-propen-1-ol: The enantiomer of this compound, which may exhibit different biological activities and properties.
1-Phenyl-2-propanol: A structurally similar compound with a saturated carbon chain, differing in its chemical reactivity and applications.
Cinnamyl alcohol: Another related compound with a similar structure but lacking the chiral center, leading to different stereochemical properties.
The uniqueness of this compound lies in its chiral nature, which can result in specific interactions with biological systems and selective synthesis pathways.
Properties
IUPAC Name |
(1S)-1-phenylprop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJQVRGRPHIMR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39623-35-3 | |
Record name | (S)-1-Phenyl-2-propen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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